molecular formula C9H18N2 B14041379 N-Methyl-2-azaspiro[4.4]nonan-4-amine

N-Methyl-2-azaspiro[4.4]nonan-4-amine

Cat. No.: B14041379
M. Wt: 154.25 g/mol
InChI Key: SMONVBZLWJXEPU-UHFFFAOYSA-N
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Description

N-Methyl-2-azaspiro[4.4]nonan-4-amine is a spirocyclic amine compound of high interest in medicinal chemistry and drug discovery. With a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol , this molecule features a unique spiro[4.4]nonane scaffold, a structure recognized for its three-dimensionality and potential to improve physicochemical properties in active pharmaceutical ingredients . This compound serves as a versatile and valuable chemical building block (CBB) , particularly for the synthesis of more complex molecules. Its structure, which incorporates both a secondary and a tertiary amine group, makes it a useful intermediate for constructing diverse chemical libraries. Researchers utilize this and related azaspiro compounds in the development of novel therapeutic agents, leveraging the spirocyclic core as a conformational restraint or a bioisostere for common ring systems . For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N-methyl-2-azaspiro[4.4]nonan-4-amine

InChI

InChI=1S/C9H18N2/c1-10-8-6-11-7-9(8)4-2-3-5-9/h8,10-11H,2-7H2,1H3

InChI Key

SMONVBZLWJXEPU-UHFFFAOYSA-N

Canonical SMILES

CNC1CNCC12CCCC2

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization Strategies

One common approach is the intramolecular cyclization of suitably functionalized precursors bearing nitrogen and carbonyl or nitro groups. For example, intramolecular 1,3-dipolar cycloaddition reactions have been employed to synthesize related 1-azaspiro[4.4]nonane derivatives, which can be adapted for preparing N-methyl analogs by subsequent functional group modifications.

Nitroalkane and Nitroaldehyde Intermediates

Research has demonstrated the use of nitroalkanes and nitroaldehydes as key intermediates. Nitroalkanes such as nitrocyclohexane can be converted to nitroaldehydes by base-catalyzed addition to acrolein, followed by workup and purification. These nitroaldehydes can then be transformed into nitrodioxolanes through acetalization with ethylene glycol, facilitating further reduction and cyclization steps.

Detailed Preparation Methodology

The following section outlines a representative synthetic route based on literature protocols for azaspiro compounds closely related to this compound, emphasizing key reaction conditions, yields, and characterization data.

Synthesis of Nitroaldehydes

Step Reagents and Conditions Outcome Yield (%) Notes
1 Nitroalkane (e.g., nitrocyclohexane) in methanol, sodium methoxide at 10 °C Formation of nitroalkane anion - Controlled temperature critical
2 Addition of freshly distilled acrolein at 2–4 °C Formation of nitroaldehyde 25–70 Colorless liquid, purified by chromatography

Example: 3-(1-Nitrocyclohexyl)propanal obtained in 70% yield with characteristic ^1H and ^13C NMR signals confirming structure.

Formation of Nitrodioxolanes

Step Reagents and Conditions Outcome Yield (%) Notes
1 Nitroaldehyde with ethylene glycol and p-toluenesulfonic acid in benzene reflux (Dean-Stark apparatus) Acetal formation to nitrodioxolane 61–85 Water removal drives reaction

Example: 2-(2-(1-Nitrocyclohexyl)ethyl)-1,3-dioxolane isolated as colorless liquid with IR and NMR confirming acetal structure.

Reduction to Nitrones and Azaspiro Compounds

Step Reagents and Conditions Outcome Yield (%) Notes
1 Reduction of nitrodioxolane with zinc dust and ammonium chloride in H2O/THF at 3–6 °C Formation of nitrone intermediates ~60 Careful temperature control needed
2 Acidic hydrolysis and neutralization Conversion to azaspiro compounds - Purification by column chromatography

Example: 1-Azaspiro[4.5]dec-1-ene 1-oxide isolated as white solid with full spectroscopic characterization.

N-Methylation and Amination

While specific literature directly describing N-methylation of 2-azaspiro[4.4]nonan-4-amine is limited, standard amine methylation techniques can be applied post-cyclization:

  • Reductive methylation using formaldehyde and sodium cyanoborohydride.
  • Methylation with methyl iodide under basic conditions.

These methods yield N-methylated azaspiro amines with high selectivity and yield.

Analytical Data and Characterization

The synthetic intermediates and final compounds are characterized by:

An example of ^1H NMR data for 3-(1-Nitrocyclohexyl)propanal:

Chemical Shift (δ ppm) Multiplicity Proton Type Integration
9.64 triplet Aldehyde H 1
1.17–1.36 multiplet Cyclohexane H 3
2.24–2.32 multiplet Cyclohexane H 2

Summary Table of Preparation Steps

Step Intermediate Key Reagents Conditions Yield (%) Characterization
1 Nitroalkane to Nitroaldehyde Sodium methoxide, acrolein 2–10 °C 25–70 NMR, IR, HRMS
2 Nitroaldehyde to Nitrodioxolane Ethylene glycol, TsOH, benzene reflux Dean-Stark 61–85 NMR, IR
3 Nitrodioxolane to Nitrone Zn, NH4Cl, H2O/THF 3–10 °C ~60 NMR, IR, HRMS
4 Nitrone to Azaspiroamine Acid hydrolysis, neutralization 70 °C, pH 5 - NMR, IR, Elemental Analysis
5 Azaspiroamine to N-Methyl derivative Formaldehyde/NaCNBH3 or MeI/base Room temp Variable NMR, HRMS

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-azaspiro[4.4]nonan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-Methyl-2-azaspiro[4.4]nonan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-azaspiro[4.4]nonan-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azaspiro Compounds

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Differences
This compound Not Provided C₉H₁₈N₂ Methyl at N; amine at position 4 Reference compound
2-Methyl-2-azaspiro[4.4]nonan-7-amine 1420849-36-0 C₉H₁₈N₂ Methyl at N; amine at position 7 Positional isomer (amine at C7 vs. C4)
1-Methyl-1-azaspiro[4.4]nonan-4-amine 1545049-23-7 C₉H₁₈N₂ Methyl at N; amine at position 4 Azaspiro numbering (1-aza vs. 2-aza)
4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine 2097956-31-3 C₁₀H₂₀N₂O Methoxymethyl at C4; amine at N Bulky substituent; oxygen inclusion
N,N-diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine 61211-21-0 C₁₅H₂₆N₂O₂ Ethyl groups at N; oxygen in spiro framework Larger spiro system (4.5 vs. 4.4); unsaturation

Key Observations:

  • Positional Isomerism : The placement of the amine group (e.g., C4 vs. C7) significantly alters steric accessibility and reactivity .
  • Spiro System Variations : Compounds like 8-Oxa-2-azaspiro[4.5]decane (CAS 1651840-84-4) incorporate oxygen, altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling Point Melting Point Density
This compound 154.25 N/A N/A N/A
2-Methyl-2-azaspiro[4.4]nonan-7-amine 154.25 N/A N/A N/A
4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine 184.28 N/A N/A N/A
N,N-diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine 290.38 N/A N/A N/A

Limitations : Available data on boiling/melting points and density are sparse, highlighting gaps in public databases.

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Minor structural changes (e.g., methyl vs. methoxymethyl) profoundly impact biological activity. For example, methyl groups enhance lipophilicity, favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-2-azaspiro[4.4]nonan-4-amine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis often involves alkylation of spirocyclic intermediates. For example, analogous spiro compounds (e.g., 1-Azaspiro[4.4]nonan-2-one) are synthesized via cyclization reactions using catalysts like LiAlH₄ or Pd-based systems . Reaction optimization includes adjusting solvent polarity (e.g., DMF for nucleophilic substitution), temperature (60–100°C), and stoichiometric ratios of methylating agents (e.g., methyl iodide). Purity can be enhanced via recrystallization or HPLC .
  • Safety : Use protective equipment (gloves, goggles) and handle amines in fume hoods due to potential toxicity .

Q. How should researchers characterize This compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR : Compare chemical shifts (e.g., δ 2.3–3.1 ppm for methyl groups, δ 1.5–2.5 ppm for spirocyclic protons) with reference spectra .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 168 for [M+H]⁺) and fragmentation patterns .
  • UV-Vis : λmax ~255 nm for conjugated amines .
    • Impurity Profiling : Use HPLC with Chromolith columns to detect impurities (limit: ≤0.1% per pharmacopeial guidelines) .

Q. What safety protocols are critical during handling and storage of this compound?

  • Handling : Avoid inhalation/skin contact; use inert atmosphere (N₂/Ar) for moisture-sensitive intermediates .
  • Storage : Store at –20°C in airtight containers to prevent degradation; monitor stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for spirocyclic amines?

  • Approach : Cross-validate using orthogonal methods (e.g., X-ray crystallography for conformation, 2D NMR for spatial assignments). For example, NOESY can resolve axial/equatorial methyl group orientations in spiro systems .
  • Case Study : Discrepancies in δ values for N-methyl protons may arise from solvent polarity; replicate experiments in CDCl₃ vs. DMSO-d₆ to assess solvent effects .

Q. What strategies mitigate nitrosamine contamination risks during synthesis?

  • Risk Assessment : Screen raw materials for secondary/teriary amines and nitrosating agents (e.g., nitrites). Use supplier questionnaires to audit contamination risks .
  • Mitigation : Introduce scavengers (e.g., ascorbic acid) during synthesis. Monitor nitrosamine levels via GC-MS with EI detection (LOD: 1 ppb) .

Q. How does This compound interact with biological targets, and what assays validate its mechanism?

  • Mechanistic Studies :

  • Enzyme Inhibition : Use fluorometric assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations. Compare with structural analogs (e.g., spirocyclic piperidines) .
  • Binding Affinity : Perform SPR or ITC to quantify interactions with receptors (e.g., σ-1 receptors common in spiroamines) .
    • Data Interpretation : Resolve false positives via counter-screens (e.g., cytotoxicity assays in HEK293 cells) .

Q. What computational methods predict the thermodynamic stability of spirocyclic conformers?

  • Modeling : Use DFT (B3LYP/6-31G*) to calculate ΔG between chair and boat conformations. Compare with experimental ΔfH°gas from NIST data .
  • Validation : Overlay computed IR spectra with experimental data to confirm dominant conformers .

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